S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate
Description
Thioester vs. Thiol Derivatives
Unlike 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (PubChem CID: 16205352), which features a free thiol group (–SH), the ethanethioate substituent introduces a thioester linkage. This modification enhances stability against oxidation and alters hydrogen-bonding capacity, critical for interactions in metallo-β-lactamase inhibition.
Acetylamino Substitution Patterns
The acetylamino group at position 4 contrasts with simpler alkyl or aryl substitutions in analogs like 1,2,4-triazole-3-thione derivatives. Acetylation likely modulates electronic effects on the triazole ring, influencing resonance stabilization and dipole moments.
Structural Analogues in Drug Discovery
Comparisons to broad-spectrum metallo-β-lactamase inhibitors (e.g., 1,2,4-triazole-3-thiones with 4-ethyl sulfide groups) highlight the role of sulfur-containing substituents in coordinating zinc ions in enzyme active sites. The ethanethioate group’s bulkier structure may sterically hinder binding compared to smaller thiol or thione groups.
Properties
CAS No. |
82049-48-7 |
|---|---|
Molecular Formula |
C7H10N4O2S |
Molecular Weight |
214.25 g/mol |
IUPAC Name |
S-(4-acetamido-5-methyl-1,2,4-triazol-3-yl) ethanethioate |
InChI |
InChI=1S/C7H10N4O2S/c1-4-8-9-7(14-6(3)13)11(4)10-5(2)12/h1-3H3,(H,10,12) |
InChI Key |
PYDSMPVYGIXTGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1NC(=O)C)SC(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate typically involves:
- Formation of the 1,2,4-triazole ring with appropriate substituents.
- Introduction of the acetylamino group at the 4-position.
- Functionalization at the 3-position with a thioester group (ethanethioate).
This is generally achieved through multi-step organic synthesis involving thioesterification of triazole-thiol precursors.
Stepwise Preparation
Synthesis of 4-Substituted-5-methyl-1,2,4-triazole-3-thione Intermediate
- Starting from appropriate hydrazine derivatives and acylating agents, the 1,2,4-triazole ring is constructed.
- The 3-position is functionalized as a thiol or thione group (–SH or =S), which serves as a nucleophile for subsequent reactions.
Thioester Formation via Reaction with Ethyl Chloroacetate
- The triazole-3-thione intermediate is reacted with ethyl chloroacetate in the presence of a base such as potassium hydroxide (KOH).
- The reaction is typically carried out in absolute ethanol with stirring and reflux conditions for 2–3 hours.
- This step converts the thiol/thione group into the corresponding thioester, specifically the ethanethioate moiety.
- Reaction progress is monitored by thin layer chromatography (TLC) using ethyl acetate and petroleum ether as eluents.
- After completion, the solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization from ethanol to yield the triazole thioester.
Acetylation to Introduce the Acetylamino Group
- The amino group at the 4-position of the triazole ring is acetylated using acetic anhydride or acetyl chloride under controlled conditions.
- This step ensures the formation of the acetylamino substituent, which is critical for the compound’s biological and chemical properties.
Detailed Reaction Conditions and Parameters
| Step | Reagents & Conditions | Solvent | Temperature | Time | Monitoring | Purification |
|---|---|---|---|---|---|---|
| 1. Formation of triazole-thione intermediate | Hydrazine derivatives + acylating agents | Ethanol or suitable solvent | Reflux | Several hours | TLC (ethyl acetate: petroleum ether 2:1) | Filtration, recrystallization |
| 2. Thioesterification | Ethyl chloroacetate + KOH (base) | Absolute ethanol | Reflux (2–3 h) | TLC | Evaporation under vacuum, recrystallization from ethanol | |
| 3. Acetylation | Acetic anhydride or acetyl chloride | Suitable solvent (e.g., pyridine or dichloromethane) | Room temp or mild heating | 1–2 h | TLC or HPLC | Crystallization or chromatography |
Research Findings and Analytical Data
- The synthesized this compound exhibits characteristic IR absorption bands corresponding to amide (acetylamino) and thioester functional groups.
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern on the triazole ring and the presence of the ethanethioate moiety.
- Mass spectrometry data align with the molecular weight of 214.25 g/mol, confirming the molecular formula C7H10N4O2S.
- Purity and identity are further validated by melting point determination and elemental analysis.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Reaction Type | Conditions | Outcome |
|---|---|---|---|---|
| Triazole-thione synthesis | Hydrazine derivatives, acylating agents | Cyclization, ring formation | Reflux in ethanol | 1,2,4-triazole-3-thione intermediate |
| Thioesterification | Ethyl chloroacetate, KOH | Nucleophilic substitution | Reflux in ethanol, 2–3 h | S-(4-substituted triazolyl) ethanethioate |
| Acetylation | Acetic anhydride or acetyl chloride | Acylation | Room temp or mild heat | Acetylamino substitution at 4-position |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetylamino group, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Triazoles: From substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate has been studied for its potential efficacy against various bacterial and fungal strains. The compound's ability to inhibit the growth of pathogens can be attributed to its interaction with microbial enzymes and DNA synthesis pathways.
Anticancer Potential
The triazole derivatives have been explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. Further research is needed to elucidate these mechanisms and establish effective dosages.
Enzyme Inhibition
This compound may act as an inhibitor of key enzymes involved in metabolic pathways of pathogens or cancer cells. Its structural similarity to known enzyme substrates allows it to bind effectively, thus blocking enzymatic activity.
Fungicidal Activity
The compound has shown promise as a fungicide, particularly against plant pathogens. Its mechanism likely involves disrupting fungal cell wall synthesis or interfering with cellular respiration processes. Field trials are essential to evaluate its effectiveness in agricultural settings.
Plant Growth Regulation
Preliminary findings suggest that this compound might influence plant growth by modulating hormonal pathways or enhancing nutrient uptake. This application could lead to improved crop yields and stress resistance.
Case Study 1: Antimicrobial Efficacy
A study published in Chemistry & Biology Interface evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results demonstrated significant inhibition against strains of Bacillus subtilis and Aspergillus niger, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
Case Study 2: Anticancer Research
In a recent investigation into the anticancer properties of triazole derivatives, this compound was found to induce apoptosis in cultured cancer cell lines. The study emphasized the need for further exploration of its mechanisms and potential clinical applications .
Mechanism of Action
The mechanism of action of S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the function of enzymes and proteins. This interaction can inhibit enzyme activity, disrupt metabolic pathways, and ultimately exert its biological effects.
Comparison with Similar Compounds
Key Physical Properties:
- Density : 1.44 g/cm³
- Polar Surface Area : 93.39 Ų
- Hydrogen Bond Donors/Acceptors: 1/6
- Lipophilicity : Moderate (ACD/KOC values: 16.94 at pH 5.5 and 7.4) .
Its structural characterization, inferred from crystallography tools like SHELX or ORTEP (commonly used for small-molecule analysis), likely confirms its planar triazole ring and substituent orientations .
Comparison with Similar Compounds
The compound belongs to the 1,2,4-triazole class, which is widely studied for pharmaceutical and agrochemical applications.
Table 1: Structural and Physicochemical Comparison
Key Differences:
Functional Groups: The ethanethioate group in the target compound introduces sulfur-based reactivity (e.g., thiol-disulfide exchange), absent in the hydroxyphenyl derivative.
Bioavailability: The target compound’s 0 Rule of 5 violations suggests favorable absorption, while the hydroxyphenyl derivative’s higher hydrogen-bond donors (3 vs. 1) may reduce membrane permeability .
Synthetic Complexity :
- The hydroxyphenyl derivative’s synthesis requires multiple steps involving carbonyl sulfide and hydrazide intermediates, whereas the target compound’s route may prioritize thioester formation via simpler acetylthioation .
Applications: Thioesters are common in prodrugs or enzyme inhibitors (e.g., cysteine protease targets), whereas phenolic triazoles often serve as antioxidants or metal chelators .
Research Implications
While both compounds share a triazole backbone, their substituents dictate divergent physicochemical and functional profiles. The target compound’s thioester and acetamido groups position it as a candidate for drug delivery systems or organocatalysis, whereas the hydroxyphenyl derivative’s polar groups may suit metal coordination or antioxidant applications. Further studies using crystallographic software (e.g., SHELXL, WinGX) could elucidate precise conformational preferences and intermolecular interactions .
Biological Activity
S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate, with CAS number 82049-48-7, is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₇H₁₀N₄O₂S
- Molar Mass : 214.2449 g/mol
- Structure : The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.
Antifungal Properties
Research has indicated that compounds containing a triazole moiety exhibit notable antifungal activity. This compound has been tested against various fungal strains. In vitro studies show that it effectively inhibits the growth of pathogenic fungi, making it a candidate for further development in antifungal therapies.
Antibacterial Effects
In addition to antifungal properties, preliminary studies suggest that this compound may also possess antibacterial activity. Testing against Gram-positive and Gram-negative bacteria has shown varying degrees of inhibition, indicating its potential as a broad-spectrum antimicrobial agent.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study conducted by PubChem reported the compound's effectiveness against certain fungal strains at concentrations as low as 10 µg/mL.
- Another study highlighted its ability to disrupt cell wall synthesis in bacteria, leading to cell lysis and death.
-
Mechanism of Action :
- The mechanism by which this compound exerts its effects appears to involve interference with nucleic acid synthesis and cell membrane integrity. This is characteristic of many triazole derivatives.
Summary of Biological Activities
Q & A
Basic: What are the optimal synthesis conditions for S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate?
Methodological Answer:
Synthesis optimization involves controlling reaction parameters such as temperature, solvent selection, and catalyst use. For analogous triazole-thioate derivatives, studies recommend:
- Temperature : 60–80°C for cyclization steps to ensure intramolecular bond formation without side reactions .
- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts : Mild bases like triethylamine facilitate thioalkylation reactions .
Reference studies on similar compounds (e.g., 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione) provide tabulated reaction conditions for reproducibility .
Basic: How is the structural confirmation of this compound performed?
Methodological Answer:
Structural elucidation employs:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., acetyl and methyl groups) and confirm tautomeric forms .
- IR Spectroscopy : Stretching frequencies for C=S (~650 cm) and N-H (~3300 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Studies on related triazole derivatives provide comparative spectral data for cross-validation .
Basic: What computational tools predict the biological activity of this compound?
Methodological Answer:
Tools like Pass Online® predict bioactivity by analyzing molecular descriptors (e.g., logP, topological polar surface area). For triazole-thioates:
- Anticancer/Viral Activity : Predicted via ligand-receptor interaction models, focusing on thiadiazole and triazole pharmacophores .
- ADMET Properties : SwissADME or ADMETlab assess pharmacokinetics, highlighting potential for blood-brain barrier penetration .
Refer to molecular docking results in studies of 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid derivatives for methodological frameworks .
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
Contradictions often arise from assay variability. Strategies include:
- Dose-Response Curves : Establish EC/IC values across multiple cell lines (e.g., cancer vs. normal cells) .
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions .
- In Silico-Experimental Correlation : Validate computational predictions (e.g., molecular docking) with in vitro enzyme inhibition assays .
Studies on similar compounds highlight discrepancies between Pass Online® predictions and empirical data, emphasizing the need for multi-method validation .
Advanced: What mechanistic pathways govern the cyclization of intermediates during synthesis?
Methodological Answer:
Mechanistic studies employ:
- Kinetic Analysis : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., hydrazide cyclization) .
- DFT Calculations : Model transition states to predict regioselectivity in triazole ring formation .
For example, intramolecular cyclization of hydrazides with ethyl isothiocyanate proceeds via a nucleophilic attack mechanism, confirmed by intermediate trapping experiments .
Advanced: How can isomerism or tautomerism affect the compound’s reactivity?
Methodological Answer:
Triazole-thioates exhibit tautomerism between thione (C=S) and thiol (SH) forms. Analytical approaches include:
- X-ray Crystallography : Resolves solid-state tautomeric preferences .
- pH-Dependent NMR : Monitors tautomeric shifts in solution (e.g., thiol-thione equilibrium at pH 7–9) .
Studies on 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione demonstrate pH-dependent reactivity changes due to tautomerism .
Basic: What purification methods are effective for this compound?
Methodological Answer:
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) separates polar byproducts .
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .
- HPLC : Reverse-phase C18 columns resolve closely related impurities .
Optimized protocols for S-alkyl derivatives of triazole-thioates provide detailed solvent systems and R values .
Advanced: How do substituents influence the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via LC-MS .
- Electron-Withdrawing Groups : Nitro or cyano substituents enhance oxidative stability but reduce solubility .
- Steric Effects : Bulky groups (e.g., 4-methylphenyl) hinder hydrolysis of the thioester bond .
Refer to stability data for structurally related compounds in acidic/basic media for comparative insights .
Advanced: What strategies validate the compound’s selectivity in enzyme inhibition assays?
Methodological Answer:
- Kinase Profiling Panels : Test against >50 kinases to identify off-target effects .
- Crystallography : Resolve ligand-enzyme complexes to confirm binding site interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and entropy-driven selectivity .
Studies on xanthine-triazole hybrids demonstrate methodologies for assessing selectivity against COX-2 and fungal CYP51 .
Advanced: How can synthetic byproducts be characterized and minimized?
Methodological Answer:
- GC-MS/LC-MS : Identify byproducts (e.g., unreacted hydrazides or dimerized species) .
- Reaction Monitoring : In situ IR tracks carbonyl intermediates to optimize reaction time .
- Green Chemistry Approaches : Use microwave-assisted synthesis to reduce side reactions .
For example, studies on 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid derivatives report byproduct profiles and mitigation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
